Diethyl 2-acetamido-2-nonylpropanedioate
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Overview
Description
Diethyl 2-acetamido-2-nonylpropanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a nonyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-nonylpropanedioate typically involves the following steps:
Preparation of Malonic Acid Diethyl Ester: This is achieved by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Acetamidation: The malonic acid diethyl ester is then reacted with acetic anhydride and a suitable amine to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-nonylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Diethyl 2-acetamido-2-nonylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-nonylpropanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, influencing their activity. The nonyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the nonyl chain.
Diethyl 2-acetamidopropanedioate: Similar but with different alkyl groups.
Diethyl 2-acetamido-2-ethylpropanedioate: Similar but with an ethyl group instead of a nonyl group.
Uniqueness
Diethyl 2-acetamido-2-nonylpropanedioate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules .
Properties
CAS No. |
5440-56-2 |
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Molecular Formula |
C18H33NO5 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-nonylpropanedioate |
InChI |
InChI=1S/C18H33NO5/c1-5-8-9-10-11-12-13-14-18(19-15(4)20,16(21)23-6-2)17(22)24-7-3/h5-14H2,1-4H3,(H,19,20) |
InChI Key |
NUJXESBVQGHSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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